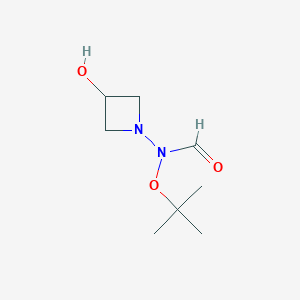

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound that features a unique azetidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide typically involves the reaction of azetidine derivatives with formamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is being investigated for its role as a building block in drug design. Its structural characteristics may allow it to modulate biological pathways, particularly those related to receptor activity. Initial studies suggest that compounds with similar structures can influence pathways involved in sleep regulation and circadian rhythms, indicating potential therapeutic uses in sleep disorders.

2. MEK Inhibition:

Research indicates that azetidine derivatives, including this compound, may act as inhibitors of the MEK pathway, which is significant in the treatment of proliferative diseases such as cancer. Compounds that inhibit MEK can disrupt cancer cell proliferation, making this compound a candidate for further investigation in oncology .

Biological Research Applications

1. Interaction Studies:

this compound has been utilized in studies assessing its binding affinity to various biological targets. These studies are critical for understanding how this compound can affect cellular processes and signaling pathways. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing their activity and potentially altering physiological responses .

2. High-Throughput Screening:

The compound's unique structure makes it suitable for high-throughput screening methods aimed at identifying novel biological activities. By evaluating its effects on cell lines or biochemical assays, researchers can gain insights into its pharmacological properties and potential therapeutic applications .

Synthetic Methodologies

1. Multicomponent Reactions:

this compound can be synthesized through multicomponent reactions (MCRs), which are valuable in creating complex molecular architectures efficiently. These reactions allow for the rapid assembly of diverse chemical entities, making them ideal for drug discovery processes .

2. Comparative Structural Analysis:

The compound has been compared with other azetidine derivatives to understand how variations in functional groups affect chemical reactivity and biological activity. Such comparative studies are essential for optimizing drug candidates by enhancing their efficacy and reducing side effects.

Case Studies

Wirkmechanismus

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]methanone

- N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]ethanamide

Uniqueness

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is unique due to its specific azetidine ring structure and the presence of both hydroxy and formamide functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Biologische Aktivität

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₆N₂O₃

- Molecular Weight : 188.22 g/mol

- CAS Number : 2007924-99-2

- IUPAC Name : tert-butyl (3-hydroxyazetidin-1-yl)carbamate

The compound features a hydroxyazetidine moiety and a tert-butoxy group, which contribute to its distinct chemical properties and biological activity. Its synthesis typically involves multi-step reactions that highlight its utility as a building block in organic synthesis and drug development .

Interaction Studies

Preliminary studies indicate that this compound may interact with various biological receptors and enzymes, influencing pathways associated with sleep regulation and circadian rhythms. These interactions are believed to be mediated through modulation of receptor activity, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

-

GABA Uptake Inhibition :

- Similar compounds have been studied for their ability to inhibit GABA uptake, which is crucial for neurotransmission in the central nervous system. The introduction of lipophilic residues has been shown to enhance the pharmacokinetic properties of these compounds, improving their ability to cross the blood-brain barrier (BBB) and increasing their inhibitory potency against GABA transporters .

-

Comparative Analysis :

- A comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications. For instance:

Compound Name Structural Features Unique Aspects N-(3-Hydroxyazetidin-1-yl)acetamide Azetidine ring, acetyl group Potentially less hydrophobic than tert-butoxy formamide N-(4-Hydroxyazetidin-1-yl)(tert-butoxy)formamide Azetidine ring, different hydroxyl position May exhibit different biological activity patterns N-(3-Aminopropanoyl)(tert-butoxy)formamide Azetidine ring with propanoyl group Different reactivity due to the presence of amino group

- A comparison with structurally similar compounds reveals variations in biological activity based on functional group modifications. For instance:

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological function and therapeutic potential.

Therapeutic Applications

The compound's potential applications span various therapeutic areas, including:

- Neurological Disorders : Due to its influence on GABA uptake, it may serve as a candidate for treating conditions like epilepsy or anxiety disorders.

- Circadian Rhythm Disorders : Its interaction with sleep-regulating pathways suggests possible applications in managing sleep disorders.

Eigenschaften

IUPAC Name |

N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIGKIXGKOAKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON(C=O)N1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.